molecular formula C27H36O3 B2983970 (E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one CAS No. 1095235-96-3

(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

Cat. No. B2983970
CAS RN: 1095235-96-3
M. Wt: 408.582
InChI Key: ISQVBKWANUTMNE-NBVRZTHBSA-N
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Description

The compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . The presence of the hydroxy (-OH), methoxy (-OCH3), and methylidene (=CH2) functional groups suggest that this compound could have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenanthrene core, followed by various functional group interconversions and additions. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a phenanthrene core (a system of three fused benzene rings), with various functional groups attached, including a hydroxy group (OH), a methoxy group (OCH3), and a methylidene group (=CH2). These functional groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the functional groups. The hydroxy and methoxy groups are likely to be sites of nucleophilic attack, while the methylidene group could potentially be involved in pericyclic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydroxy and methoxy groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The compound (E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one belongs to a class of compounds that have been extensively researched for their unique chemical properties and potential applications in various fields, including medicinal chemistry and environmental science. One study discusses the synthesis of related cyclopenta[a]phenanthrenes, focusing on the mechanisms of their formation and the synthesis of derivatives with potential biological activity (Coombs, 1966). Another research highlights the biological activities of cyclopenta[a]phenanthrenes, hinting at their potential carcinogenic properties and mechanisms of action in biological systems (Bhatt, 1988).

Natural Occurrences and Biological Activities

Phenanthrenes and related compounds have been isolated from natural sources, such as orchids, and studied for their diverse biological activities. For instance, research on the orchid Bulbophyllum vaginatum led to the identification of phenanthrenes and dihydrophenanthrenes, contributing to our understanding of the chemical diversity of plant secondary metabolites and their potential pharmacological properties (Leong et al., 1997). A comprehensive review on natural phenanthrenes has surveyed their occurrence in various plants, particularly in the Orchidaceae family, and their biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, demonstrating the significant interest in these compounds for drug discovery and natural product chemistry (Kovács et al., 2008).

Carcinogenicity and Chemical Structure Correlation

Further studies have explored the relationship between the chemical structure of cyclopenta[a]phenanthrenes and their carcinogenic potential, providing insights into the molecular mechanisms underlying their biological activities and their potential risks and benefits (Coombs et al., 1973). This research is crucial for understanding the safety and efficacy of these compounds in various applications, including their potential use in medicinal chemistry.

Molecular Distortions and Biological Implications

Investigations into the molecular structure of cyclopenta[a]phenanthrenes have revealed significant insights into the impact of molecular distortions on their biological activities. Studies have shown how modifications in the molecular structure, such as the introduction of methyl groups, can influence the carcinogenic properties of these compounds, underscoring the importance of detailed structural analyses in predicting and understanding their biological effects (Kashino et al., 1986).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic effects .

properties

IUPAC Name

(16E)-3-hydroxy-16-[(4-methoxyphenyl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O3/c1-26-12-10-20(28)16-19(26)6-9-22-23(26)11-13-27(2)24(22)15-18(25(27)29)14-17-4-7-21(30-3)8-5-17/h4-5,7-8,14,19-20,22-24,28H,6,9-13,15-16H2,1-3H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQVBKWANUTMNE-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC)C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC)/C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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